REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[C:6]([NH:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]([NH2:27])=[O:26])[CH2:21][CH2:20]2)=[C:7]2[CH:15]=[N:14][N:13]([CH2:16][CH3:17])[C:8]2=[N:9][C:10]=1[CH2:11][CH3:12])=[N+]=[N-]>C(O)C>[NH2:1][CH2:4][C:5]1[C:6]([NH:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]([NH2:27])=[O:26])[CH2:21][CH2:20]2)=[C:7]2[CH:15]=[N:14][N:13]([CH2:16][CH3:17])[C:8]2=[N:9][C:10]=1[CH2:11][CH3:12]
|
Name
|
4-{[5-(azidomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide
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Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C(=C2C(=NC1CC)N(N=C2)CC)NC2CCN(CC2)C(=O)N
|
Name
|
Intermediate 16
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C(=C2C(=NC1CC)N(N=C2)CC)NC2CCN(CC2)C(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred under an atmosphere of hydrogen for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
10% Palladium on carbon (0.65 g), in a flask flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
was treated with water (about 2 ml), ethanol (20 ml)
|
Type
|
WASH
|
Details
|
to wash the suspension into the flask
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=C2C(=NC1CC)N(N=C2)CC)NC2CCN(CC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |